- Electrochemical Radical Borylation of Aryl IodidesChinese Journal of Chemistry, 2019, 37(4), 347-351,
Cas no 935660-75-6 (N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide structure](https://es.kuujia.com/scimg/cas/935660-75-6x500.png)
935660-75-6 structure
Nombre del producto:N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Número CAS:935660-75-6
MF:C19H22BNO3
Megavatios:323.193885326386
MDL:MFCD14706697
CID:822351
PubChem ID:16125107
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Propiedades químicas y físicas
Nombre e identificación
-
- N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
- N-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-benzamide
- N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide
- AX8163853
- Y6586
- N-(4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl)benzamide
- N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide (ACI)
- SCHEMBL257797
- C77216
- 4-[(Phenylamino)carbonyl]phenylboronic acid pinacol ester
- MFCD14706697
- CS-0153856
- DA-40378
- DS-12803
- DTXSID50583111
- C19H22BNO3
- 935660-75-6
- AKOS015919115
- N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
-
- MDL: MFCD14706697
- Renchi: 1S/C19H22BNO3/c1-18(2)19(3,4)24-20(23-18)15-10-12-16(13-11-15)21-17(22)14-8-6-5-7-9-14/h5-13H,1-4H3,(H,21,22)
- Clave inchi: BRERQYZGASSZJR-UHFFFAOYSA-N
- Sonrisas: O=C(C1C=CC=CC=1)NC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1
Atributos calculados
- Calidad precisa: 323.1692737g/mol
- Masa isotópica única: 323.1692737g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 24
- Cuenta de enlace giratorio: 3
- Complejidad: 436
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 47.6
Propiedades experimentales
- Denso: 1.13
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD163853-100mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 95% | 100mg |
¥84.0 | 2024-04-17 | |
Chemenu | CM134731-5g |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 95% | 5g |
$604 | 2022-08-31 | |
abcr | AB491729-1 g |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide; . |
935660-75-6 | 1g |
€260.70 | 2023-04-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTCY047-10G |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |
935660-75-6 | 95% | 10g |
¥ 3,874.00 | 2023-04-12 | |
Fluorochem | 225263-250mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 95% | 250mg |
£53.00 | 2022-02-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD163853-250mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 95% | 250mg |
¥138.0 | 2024-04-17 | |
Alichem | A019119818-1g |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 95% | 1g |
$162.74 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UH293-200mg |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |
935660-75-6 | 95+% | 200mg |
460.0CNY | 2021-07-13 | |
TRC | N072195-100mg |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 100mg |
$ 180.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1224496-10g |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |
935660-75-6 | 95% | 10g |
¥3705.00 | 2024-04-24 |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Methanol ; 3 h, 65 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine , Pivalic anhydride Catalysts: Palladium diacetate , 1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ; rt; 15 h, 160 °C
Referencia
- Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by ComputationAngewandte Chemie, 2018, 57(51), 16721-16726,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 15 h, rt
Referencia
- Preparation of novel 4-aminopyrazolo[3,4-d]pyrimidinylazabicyclo derivatives as BTK inhibitor and pharmaceutical composition comprising the same, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
Referencia
- Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase InhibitorJournal of Medicinal Chemistry, 2007, 50(7), 1584-1597,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 0 °C; overnight, rt
Referencia
- Boronic Acid: A Novel Pharmacophore Targeting Src Homology 2 (SH2) Domain of STAT3Journal of Medicinal Chemistry, 2022, 65(19), 13094-13111,
Métodos de producción 6
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 4 h, rt → 65 °C; 65 °C → 75 °C; 75 °C → 50 °C
1.2 Solvents: Heptane ; 50 °C; 3 h, 50 °C; 2 h, 50 °C → 5 °C; 6 h, 5 °C
1.2 Solvents: Heptane ; 50 °C; 3 h, 50 °C; 2 h, 50 °C → 5 °C; 6 h, 5 °C
Referencia
- A process for the preparation of niraparib, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-2)-[8-[2-[Bis(2-methylphenyl)phosphino-κP]phenyl]-1,3,5,7-tetramethyl-2,4,… Solvents: Toluene ; 18 h, 90 °C
Referencia
- Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl ElectrophilesChemistry - A European Journal, 2016, 22(52), 18752-18755,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 16 h, rt
Referencia
- Weakly conjugated bacteriochlorin-bacteriochlorin dyad: Synthesis and photophysical propertiesJournal of Porphyrins and Phthalocyanines, 2021, 25, 724-733,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt
Referencia
- Synthesis of 2-Amino-1,3-dienes from Propargyl Carbonates via Palladium-Catalyzed Carbon-Nitrogen Bond FormationOrganic Letters, 2020, 22(3), 879-883,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; rt; 1.5 h, 40 °C
1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 2.5 h, rt
1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 2.5 h, rt
Referencia
- para-Selective Alkylation of Benzamides and Aromatic Ketones by Cooperative Nickel/Aluminum CatalysisJournal of the American Chemical Society, 2016, 138(44), 14699-14704,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt
Referencia
- Preparation of arylboronates as inhibitors of fatty acid amide hydrolase, World Intellectual Property Organization, , ,
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Raw materials
- 1-(Tosyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzene
- Benzoic acid
- 2,3-Dimethylbutane-2,3-diol
- p-(Benzoylamino)benzoic Acid
- N-(4-iodophenyl)Benzamide
- Benzamide
- Bis(pinacolato)diborane
- 4-Benzamidophenylboronic acid
- Benzoyl chloride
- 4-Aminophenylboronic acid pinacol ester
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Preparation Products
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Literatura relevante
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
935660-75-6 (N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide) Productos relacionados
- 214360-57-3(N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide)
- 1852991-66-2(3,5-Dimethyl-2-(2-methylpropyl)piperidine)
- 92246-24-7(Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate)
- 1261840-62-3(2-Amino-4-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine)
- 1892825-07-8(3-(aminomethyl)-3-4-(trifluoromethyl)phenylcyclobutan-1-ol)
- 1251603-38-9(methyl 2-[benzyl(ethyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate)
- 2411325-50-1((E)-4-(Dimethylamino)-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]but-2-enamide)
- 1203549-89-6(Ethyl 3-O-allyl-2-O-benzyl-4,6-O-benzylidene-1-thio-β-D-galactopyranoside)
- 2309462-55-1(2-Azabicyclo[2.1.1]hexane, 4-fluoro-, hydrochloride (1:1))
- 887882-79-3(3-(3,3-diphenylpropanamido)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:935660-75-6)N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide

Pureza:99%/99%
Cantidad:5g/10g
Precio ($):414.0/747.0